molecular formula C15H13N3O6S2 B2694519 methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034589-39-2

methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2694519
CAS No.: 2034589-39-2
M. Wt: 395.4
InChI Key: JUZOGCQHVGYZCJ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a sophisticated organic compound with intricate structures that blend multiple functional groups. Due to its unique composition, it garners interest in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process, where each step requires precise control of conditions to ensure the desired product. Key reaction stages include:

  • Starting materials: The process typically begins with commercially available thiophene-2-carboxylic acid.

  • Functionalization: Introduction of the sulfonamide and pyrrolopyridinone groups is achieved through sequential coupling reactions.

  • Methoxylation: The final esterification step involves methanol and acid catalysts to form the methyl ester.

Industrial Production Methods: In an industrial setting, large-scale synthesis mirrors laboratory methods but incorporates optimizations for yield and cost-efficiency. This often involves:

  • Batch reactors: Ensuring precise temperature and pressure control.

  • Flow chemistry: To streamline the process, increase safety, and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Due to the presence of thiophene, it can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: The compound can be reduced at its sulfonamide group under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Employing reducing agents like lithium aluminum hydride.

  • Substitution: Reagents like bromine for electrophilic bromination.

Major Products:

  • Oxidation: Sulfoxide derivatives.

  • Reduction: Sulfonamide reductions to amines.

  • Substitution: Halogenated thiophenes and further derivatives depending on the substituent.

Scientific Research Applications

In Chemistry: Used as a building block in the synthesis of complex molecules and novel materials.

In Biology: Studies suggest potential as a bioactive compound due to its structural similarity to natural products.

In Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.

In Industry:

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with specific molecular targets. These might include:

  • Enzyme inhibition: The sulfonamide group often mimics natural substrates, inhibiting specific enzymes.

  • Receptor binding: The pyrrolopyridinone structure allows for interaction with biological receptors.

Comparison with Similar Compounds

  • Thiophene-2-carboxylates

  • Pyrrolopyridinones

  • Sulfonamides

Uniqueness:

  • The integration of these distinct groups within a single molecule.

  • Enhanced reactivity and versatility compared to simpler analogs.

Conclusion

Methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant scientific interest due to its complex structure and multifaceted applications. Its synthesis, reactivity, and potential in various fields underscore the importance of ongoing research in understanding and harnessing its properties.

Properties

IUPAC Name

methyl 3-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S2/c1-24-15(21)12-10(4-8-25-12)26(22,23)17-6-7-18-13(19)9-3-2-5-16-11(9)14(18)20/h2-5,8,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZOGCQHVGYZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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